alpha,alpha'-Bis(benzylthio)-P-xylene
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Overview
Description
Alpha,alpha’-Bis(benzylthio)-P-xylene is an organic compound with the molecular formula C22H22S2. It is a unique chemical that has garnered interest in various fields of research due to its distinctive structure and properties. This compound is characterized by the presence of two benzylthio groups attached to a p-xylene core, making it a valuable subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-Bis(benzylthio)-P-xylene typically involves the reaction of p-xylene with benzyl mercaptan in the presence of a suitable catalyst. One common method is the use of a Friedel-Crafts alkylation reaction, where p-xylene is treated with benzyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for alpha,alpha’-Bis(benzylthio)-P-xylene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha’-Bis(benzylthio)-P-xylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioether groups to thiols or other reduced forms.
Substitution: The benzylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha,alpha’-Bis(benzylthio)-P-xylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which alpha,alpha’-Bis(benzylthio)-P-xylene exerts its effects depends on the specific reaction or application. In general, the benzylthio groups can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Alpha,alpha’-Bis(benzylthio)-P-xylene can be compared with other similar compounds, such as:
Alpha,alpha’-Bis(benzylthio)-O-xylene: Similar structure but with the benzylthio groups attached to an o-xylene core.
Alpha,alpha’-Bis(benzylthio)-M-xylene: Similar structure but with the benzylthio groups attached to an m-xylene core.
Bis(benzylthio)benzene: Contains benzylthio groups attached to a benzene ring instead of a xylene core.
The uniqueness of alpha,alpha’-Bis(benzylthio)-P-xylene lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
134164-44-6 |
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Molecular Formula |
C22H22S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1,4-bis(benzylsulfanylmethyl)benzene |
InChI |
InChI=1S/C22H22S2/c1-3-7-19(8-4-1)15-23-17-21-11-13-22(14-12-21)18-24-16-20-9-5-2-6-10-20/h1-14H,15-18H2 |
InChI Key |
OXZMDYOMMDVKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC=C(C=C2)CSCC3=CC=CC=C3 |
Origin of Product |
United States |
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